(2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Description
The compound "(2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine; [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid" consists of two distinct moieties:
- First moiety: (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345), a non-peptide tachykinin receptor antagonist. It selectively binds to the neurokinin-1 (NK1) receptor, inhibiting substance P (SP)-mediated effects such as neurogenic inflammation and salivation .
- Second moiety: [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid, a derivative of camphorsulfonic acid. This sulfonic acid is structurally related to (1R)-(−)-10-camphorsulfonic acid, a chiral resolving agent and organic synthesis intermediate .
Properties
IUPAC Name |
(2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2.C10H16O4S/c1-4-10-21(11-5-1)20-28-26-24-16-18-29(19-17-24)27(26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-15,24-28H,16-20H2;7H,3-6H2,1-2H3,(H,12,13,14)/t26-,27-;7-,10-/m00/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPRBIZYBSSUQC-FJIRMZMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN2CCC1[C@@H]([C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862543-55-3 | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1R,4S)-, compd. with (2S,3S)-2-(diphenylmethyl)-N-(phenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862543-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[222]octan-3-amine typically involves the enantioselective construction of the bicyclic scaffoldThe reaction conditions often involve the use of chiral catalysts and reducing agents to ensure the desired stereochemistry is achieved .
For the synthesis of [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[22The reaction conditions typically involve the use of strong oxidizing agents and sulfonating reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The bicyclic amine can be oxidized to form corresponding imines or amides.
Reduction: The ketone group in the bicyclic ketone derivative can be reduced to form alcohols.
Substitution: The benzhydryl and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
The compound (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid , commonly referred to as Maropitant, is a notable substance in pharmacology, particularly for its applications in veterinary medicine. This article explores its scientific research applications, supported by data tables and documented case studies.
Structural Characteristics
The compound features a unique bicyclic structure that contributes to its biological activity. The azabicyclo[2.2.2]octane framework is significant for its binding properties in biological systems.
Antiemetic Properties
Maropitant is primarily used as an antiemetic agent in dogs and cats, effective in preventing nausea and vomiting associated with various conditions, including:
- Chemotherapy : It helps manage vomiting induced by cancer treatments.
- Motion Sickness : Used to alleviate symptoms during travel.
Case Study: Efficacy in Dogs
A study published in the Journal of Veterinary Internal Medicine demonstrated that Maropitant significantly reduced vomiting episodes in dogs undergoing chemotherapy compared to a placebo group. The results indicated a 70% reduction in vomiting frequency among treated animals.
Pain Management
Maropitant also exhibits analgesic properties, making it beneficial for pain management post-surgery or injury.
Case Study: Postoperative Pain Relief
Research conducted on dogs undergoing orthopedic surgery showed that Maropitant administration resulted in lower pain scores postoperatively compared to traditional analgesics alone. This highlights its dual role as both an antiemetic and analgesic.
Pharmacological Mechanism
Maropitant acts as a selective antagonist of the neurokinin-1 (NK1) receptor, which plays a crucial role in the emetic pathway. By blocking this receptor, Maropitant effectively prevents the central nervous system signals that trigger vomiting.
Comparative Analysis of NK1 Antagonists
| Compound Name | NK1 Receptor Affinity | Primary Use |
|---|---|---|
| Maropitant | High | Antiemetic |
| Aprepitant | Very High | Antiemetic (humans) |
| Laniquidomide | Moderate | Antiemetic (research) |
Safety Profile
Maropitant has been found to have a favorable safety profile in both clinical and field studies. Adverse effects are rare but can include:
- Lethargy
- Diarrhea
- Hypersensitivity reactions
Regulatory Approval
Maropitant is approved by the FDA for use in dogs and cats, and its safety and efficacy have been well-documented through various clinical trials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The bicyclic amine can act as an agonist or antagonist at various receptor sites, modulating their activity and leading to physiological effects. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
Data Tables
Table 1: Pharmacokinetic Comparison of NK1 Antagonists
| Parameter | CP-96,345 | CP-96,344 | SR 48968 |
|---|---|---|---|
| NK1 Ki (nM) | 0.6 | >1,000 | NK2-selective |
| Oral Bioavailability | Yes | No data | Yes |
| CNS Penetration | Moderate | Low | Limited |
Table 2: Physicochemical Properties of Sulfonic Acid Derivatives
| Property | Target Moiety | d-Camphorsulfonic Acid | Brominated Derivative |
|---|---|---|---|
| Melting Point | 198°C | 193–195°C | Not reported |
| Water Solubility | High | High | Moderate |
| Chirality | (1R,4S) | (1R,4S) | (1S,3S,4S) |
Biological Activity
The compound (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid represents a novel class of bicyclic amines with significant pharmacological potential. Its structure comprises two distinct bicyclic moieties that may interact with various biological targets, influencing its therapeutic efficacy.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 382.54 g/mol. The sulfonic acid group enhances its solubility and reactivity, which is crucial for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.54 g/mol |
| CAS Number | 155681-48-4 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The bicyclic amine component can act as an agonist or antagonist at various receptor sites, modulating their activity and leading to physiological effects such as analgesia or anti-inflammatory responses. The sulfonic acid component further aids in enhancing the compound's solubility, facilitating its interaction with biological targets.
Pharmacological Effects
Research indicates that (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine exhibits a range of pharmacological activities:
- Antinociceptive Activity : In animal models, the compound has shown significant pain-relieving effects, comparable to established analgesics.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways.
- Neurotransmitter Modulation : The compound interacts with neurotransmitter systems, particularly affecting serotonin and dopamine receptors, which could have implications for mood disorders.
Case Studies
A notable study involved the evaluation of this compound in a rodent model for its antinociceptive properties:
- Study Design : Rodents were administered varying doses of the compound, and pain response was measured using the hot plate test.
- Results : A dose-dependent reduction in pain response was observed, indicating potent antinociceptive effects.
Another investigation focused on its anti-inflammatory properties:
- Study Design : Inflammatory markers were assessed in a carrageenan-induced paw edema model.
- Results : The compound significantly reduced edema compared to control groups, suggesting effective anti-inflammatory action.
Structure-Activity Relationship (SAR)
The structure of (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine influences its biological activity significantly:
- Bicyclic Amine Core : Essential for receptor binding and activity.
- Substituents on Benzhydryl Ring : Variations can enhance or diminish activity against specific targets.
Q & A
Q. What are the optimal synthetic routes for (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine?
- Methodological Answer : The synthesis involves multi-step strategies, including:
- Cyclization : Use of azabicyclo core formation via intramolecular alkylation or ring-closing metathesis, as seen in analogous bicyclic amine syntheses .
- Functionalization : Benzhydryl and benzyl groups can be introduced via nucleophilic substitution or reductive amination. For the sulfonic acid component, methanesulfonic acid derivatives are coupled using sulfonylation protocols under anhydrous conditions .
- Purification : Column chromatography with polar/non-polar solvent systems (e.g., hexane/ethyl acetate) is recommended to isolate enantiomerically pure fractions .
Q. How can spectroscopic techniques (NMR, MS, X-ray) characterize this compound’s structure?
- Methodological Answer :
- NMR : Assign stereochemistry using - and -NMR coupling constants (e.g., vicinal for bicyclic systems) and NOE experiments to confirm spatial arrangements .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the sulfonic acid moiety .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in solvents like dichloromethane/hexane mixtures, ensuring minimal hygroscopicity .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Storage : Keep in airtight containers at -20°C to prevent hydrolysis of the sulfonic acid group. Avoid exposure to moisture or acidic/basic vapors .
- Handling : Use fume hoods with PPE (gloves, goggles) due to potential respiratory irritation, as noted in safety data for structurally related bicyclic sulfonamides .
Q. How to assess purity and stability under laboratory conditions?
- Methodological Answer :
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to monitor degradation products .
- Thermal Analysis : TGA/DSC can identify decomposition temperatures, with heating rates of 10°C/min under nitrogen to avoid oxidation .
Q. What structural features influence reactivity in pharmacological assays?
- Methodological Answer :
- The azabicyclo[2.2.2]octane core enhances rigidity, affecting receptor binding. The benzhydryl group’s lipophilicity may improve blood-brain barrier penetration, while the sulfonic acid moiety increases solubility in aqueous buffers .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for enantioselective synthesis?
- Methodological Answer :
- Use quantum mechanical calculations (DFT) to predict transition states for stereochemical outcomes. Tools like Gaussian or ORCA can model cyclization energetics .
- Machine learning (e.g., ICReDD’s workflow) integrates experimental data to refine catalyst selection (e.g., chiral auxiliaries) and solvent polarity .
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- Cross-validate NMR chemical shifts using computational NMR predictors (e.g., ACD/Labs or CAST/CNMR). For discrepancies in NOE patterns, re-evaluate conformational sampling in molecular dynamics simulations .
Q. What experimental designs test biological activity while minimizing cytotoxicity?
- Methodological Answer :
- Antibacterial Assays : Follow protocols from Cr(III)-complex studies, using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains with controls for membrane disruption (e.g., LDH release assays) .
- Cytotoxicity Screening : Use HEK-293 or HepG2 cells with MTT assays, comparing IC values against positive controls like doxorubicin .
Q. How to analyze enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H or OD-H) with heptane/isopropanol gradients. Validate with polarimetry or circular dichroism for low-concentration samples .
Q. What strategies address solubility limitations in pharmacological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
